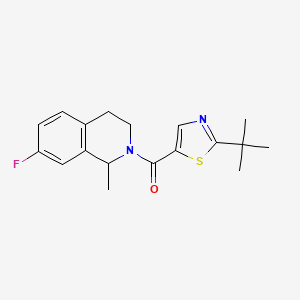![molecular formula C14H23N3O3S2 B7634765 N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a potent inhibitor of gamma-secretase, which is an enzyme that cleaves transmembrane proteins, including amyloid precursor protein (APP) and Notch. Inhibition of gamma-secretase leads to the accumulation of APP and Notch fragments, which have been implicated in the pathogenesis of Alzheimer's disease and cancer, respectively.
Mecanismo De Acción
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide is a potent inhibitor of gamma-secretase, which is an enzyme that cleaves transmembrane proteins, including APP and Notch. Inhibition of gamma-secretase leads to the accumulation of APP and Notch fragments, which have been implicated in the pathogenesis of Alzheimer's disease and cancer, respectively. N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide specifically targets the presenilin subunit of gamma-secretase, which is essential for its enzymatic activity.
Biochemical and physiological effects:
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity, the reduction of beta-amyloid peptide production, the inhibition of cancer cell growth and proliferation, and the reduction of inflammatory cytokine expression. N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has several advantages for lab experiments, including its potency and specificity for gamma-secretase inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has some limitations, including its relatively short half-life and its potential off-target effects on other enzymes that are sensitive to sulfonamide-containing compounds.
Direcciones Futuras
There are several future directions for the study of N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide, including the development of more potent and selective gamma-secretase inhibitors, the optimization of dosing regimens for therapeutic applications, the investigation of the potential off-target effects of N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide, and the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has a potent and specific mechanism of action, which makes it a valuable tool for studying the role of gamma-secretase in disease pathogenesis. The future directions for the study of N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide are promising, and it is likely that this compound will continue to be an important tool for scientific research in the coming years.
Métodos De Síntesis
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide can be synthesized using a multi-step synthesis method, which involves the reaction of 4-(2-aminoethyl) piperidine with diethyl sulfamoyl chloride to form N-(2-aminoethyl)-N-ethylsulfamoylpiperidine. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid to form N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide. The synthesis of N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. In Alzheimer's disease, N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has been shown to inhibit the production of beta-amyloid peptides, which are the major constituents of amyloid plaques in the brain. N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. In cardiovascular disease, N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide has been shown to inhibit the formation of atherosclerotic plaques by reducing the expression of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-3-16(4-2)22(19,20)17-8-5-13(6-9-17)15-14(18)12-7-10-21-11-12/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSZXFMQORVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)
![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)



![3-ethyl-7-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl)-1H-quinazoline-2,4-dione](/img/structure/B7634728.png)
![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)